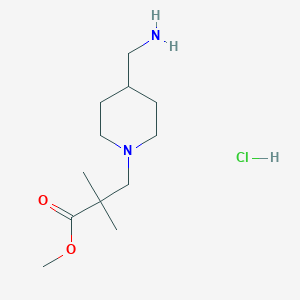

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

説明

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a piperidine-derived compound featuring:

- A 2,2-dimethylpropionic acid methyl ester backbone, contributing to lipophilicity and metabolic stability.

- A hydrochloride salt formulation, improving solubility and bioavailability in pharmaceutical applications .

Industrial suppliers highlight its availability at 99% purity, certified under REACH and ISO standards, indicating its relevance in regulated industries .

特性

IUPAC Name |

methyl 3-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,11(15)16-3)9-14-6-4-10(8-13)5-7-14;/h10H,4-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHHKFIKCETTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(CC1)CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Methodology

Reaction Components and Conditions

-

- 4-Aminomethylpiperidine

- 2,2-Dimethylpropionic acid methyl ester

Stepwise Synthesis

The synthesis can be broken down into the following key steps:

Step 1: Formation of the Aminomethylpiperidine Intermediate

- 4-Aminomethylpiperidine is reacted with 2,2-dimethylpropionic acid methyl ester in the presence of a catalyst and solvent.

- Reaction parameters such as temperature (room temperature to reflux) and time (several hours) are optimized to maximize yield.

- The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, forming the desired amide or ester linkage.

Step 2: Purification and Salt Formation

- After completion, the reaction mixture is concentrated under reduced pressure.

- The residue is treated with hydrochloric acid to convert the free base into its hydrochloride salt.

- The product is purified by crystallization or recrystallization from appropriate solvents (e.g., methanol, ethyl acetate, hexane) to achieve high purity (>99%).

- Drying under vacuum yields the final hydrochloride salt as a solid.

Industrial Scale Considerations

- Large-scale synthesis involves optimization of reaction parameters such as catalyst loading, solvent volume, temperature control, and reaction time to ensure reproducibility and cost-effectiveness.

- Purification steps include filtration, washing, and drying under controlled conditions to maintain product integrity.

- Quality control involves HPLC purity analysis to confirm >99.5% purity and absence of positional isomers or related impurities.

Reaction Analysis and Mechanistic Insights

| Aspect | Description |

|---|---|

| Reaction Type | Nucleophilic substitution (amine attacking ester) |

| Catalysts Used | Palladium on charcoal (for hydrogenation), acid catalysts (HCl, AcOH) |

| Solvent Systems | THF, dioxane, methanol, ethyl acetate |

| Temperature Range | 25 °C to reflux (varies by step) |

| Reaction Time | 2 to 10 hours depending on step |

| Purification Techniques | Crystallization, filtration, washing with solvents, vacuum drying |

| Final Product Form | Hydrochloride salt for improved solubility and stability |

| Purity Standards | HPLC purity ≥ 99.5%, positional isomers < 0.5% |

This table summarizes the key reaction parameters and purification strategies employed during synthesis.

Representative Experimental Details

An illustrative example adapted from related synthetic protocols includes:

- Dissolving 4-aminomethylpiperidine and 2,2-dimethylpropionic acid methyl ester in a suitable solvent under inert atmosphere.

- Stirring the mixture at controlled temperature with catalytic amounts of acid or base to facilitate coupling.

- Upon reaction completion, the mixture is concentrated, and hydrochloric acid is added to precipitate the hydrochloride salt.

- The solid is filtered, washed with cold solvent, and dried under vacuum to yield the pure hydrochloride salt.

Analytical HPLC confirms the product purity and absence of significant impurities or isomers, ensuring suitability for pharmaceutical use.

Advanced Research and Optimization Strategies

- Computational Chemistry: Quantum chemical calculations (e.g., DFT) can model transition states to optimize reaction pathways and reduce side reactions.

- High-Throughput Experimentation: Screening of catalysts, solvents, and temperatures to refine reaction conditions rapidly.

- Impurity Profiling: Use of LC-MS/MS and other analytical techniques to identify and minimize impurities in line with regulatory guidelines (ICH Q3A/B).

- Reactor Design: Continuous flow reactors and in-line process analytical technologies (PAT) such as FTIR or Raman spectroscopy can improve scalability and consistency.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of 4-aminomethylpiperidine with 2,2-dimethylpropionic acid methyl ester | Catalyst (acid/base), solvent (THF, dioxane), 25–80 °C, 2–10 h | High (varies) | Reaction monitored by TLC/HPLC |

| 2 | Conversion to hydrochloride salt | Addition of HCl aqueous solution, crystallization solvents (methanol, hexane) | >99% purity | Crystallization and drying under vacuum |

| 3 | Purification | Filtration, washing, drying | — | Ensures removal of impurities and isomers |

This table encapsulates the general synthetic workflow and critical parameters.

化学反応の分析

Types of Reactions

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of various chemical products and intermediates.

作用機序

The mechanism of action of 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between the target compound and structurally related analogs:

Key Insights from Comparative Analysis

Piperidine Substitution Patterns

- The aminomethyl group in the target compound provides a primary amine for enhanced hydrogen bonding, contrasting with the secondary amine in 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride. This difference may influence receptor-binding specificity and metabolic stability .

- The (3R,4R)-dimethylpiperidine in ’s compound introduces stereochemical complexity, likely improving selectivity for chiral biological targets (e.g., enzymes or transporters) compared to the non-chiral target compound .

Salt Form and Solubility

- The dihydrochloride salt () offers higher aqueous solubility than the hydrochloride form, which could be advantageous in formulation. However, additional counterions may affect crystallinity and storage stability .

Ester Group Variations

Industrial and Metabolic Considerations

- The 2,2-dimethylpropionic acid (pivalic acid) backbone, common to the target compound and , is known for metabolic stability. However, its esterification may delay degradation, as seen in anaerobic mineralization studies of pivalic acid .

生物活性

3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various bioactive molecules, and its unique properties may contribute to diverse therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropanoic acid methyl ester hydrochloride

- Molecular Formula : C12H20ClN

- Molecular Weight : 219.75 g/mol

Research indicates that the biological activity of this compound may involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

- Modulation of Signaling Pathways : The compound may interact with heat shock proteins (HSPs) and other signaling molecules, influencing apoptotic pathways in cancer cells .

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For instance:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that compounds structurally similar to 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride exhibit significant inhibitory effects on various cancer cell lines, including colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

Case Studies

-

Study on HDAC Inhibition :

A study synthesized a series of piperidine derivatives and assessed their HDAC inhibitory activity. The results indicated that certain derivatives exhibited selective inhibition of HDACs, leading to reduced cell viability in cancer models . -

Neuroprotection in Animal Models :

Animal studies involving similar compounds have suggested potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride in laboratory settings?

- Methodological Answer: Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs. Store in tightly sealed containers at room temperature, away from incompatible materials like strong oxidizers .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound’s structural integrity and purity?

- Methodological Answer: Use ¹H/¹³C NMR to confirm the piperidine ring and ester group topology. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₂₅ClN₂O₃). For purity assessment, employ reverse-phase HPLC with UV detection (λ = 210–254 nm), referencing pharmacopeial impurity standards (e.g., EP/ICH guidelines) to identify byproducts like hydrolyzed esters or aminomethyl degradation products .

Q. How should researchers design initial solubility and stability studies for this compound?

- Methodological Answer: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) to identify optimal dissolution conditions. For stability, conduct accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic (ICH Q1B) stress. Monitor via LC-MS for degradation pathways, such as ester hydrolysis or piperidine ring oxidation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to model key steps like aminomethylpiperidine coupling or esterification. Use software (e.g., Gaussian, ORCA) to simulate transition states and identify energy barriers. Pair computational predictions with high-throughput experimentation (HTE) to validate reaction conditions (e.g., catalyst selection, solvent effects) and reduce trial-and-error approaches .

Q. What strategies resolve contradictory data regarding the compound’s stability in aqueous vs. non-aqueous matrices?

- Methodological Answer: Replicate conflicting studies under controlled humidity and temperature. Use kinetic modeling (e.g., Arrhenius plots) to compare degradation rates. Investigate matrix effects (e.g., excipient interactions in drug formulations) via solid-state NMR or X-ray diffraction to detect polymorphic changes or salt disproportionation .

Q. How can impurity profiling during synthesis align with ICH Q3A/B guidelines?

- Methodological Answer: Implement design of experiments (DoE) to track impurities (e.g., unreacted intermediates, dimeric byproducts). Use LC-MS/MS with charged aerosol detection (CAD) for low-level quantification. For genotoxic impurities, apply threshold-based limits (e.g., ≤1.5 μg/day exposure) and orthogonal methods like ICP-MS for elemental contaminants .

Q. What reactor design considerations improve scalability for multi-step syntheses involving this compound?

- Methodological Answer: Optimize heat/mass transfer using continuous flow reactors for exothermic steps (e.g., esterification). For heterogeneous catalysis (e.g., hydrogenation), employ fixed-bed reactors with immobilized catalysts. Monitor in-line via PAT tools (e.g., FTIR, Raman spectroscopy) to ensure reaction consistency and minimize batch-to-batch variability .

Data Analysis and Experimental Design

Q. How should researchers statistically validate analytical method robustness for this compound?

- Methodological Answer: Follow ICH Q2(R1) guidelines for linearity (r² ≥0.998), precision (%RSD <2%), and accuracy (90–110% recovery). Use analysis of variance (ANOVA) to assess inter-day/intra-day variability. For forced degradation studies, apply principal component analysis (PCA) to correlate degradation pathways with environmental factors .

Q. What experimental frameworks integrate this compound into structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer: Pair molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) to probe interactions with biological targets like neurotransmitter transporters. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cluster analogs and prioritize derivatives with improved pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。